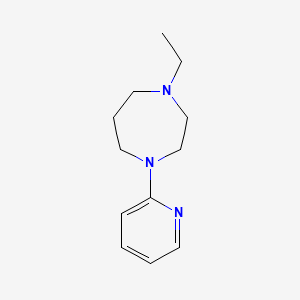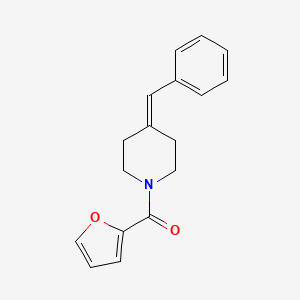![molecular formula C19H23NO2 B7584467 (4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone, commonly known as BHOM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BHOM belongs to the class of compounds known as opioids and has been found to exhibit potent analgesic properties. In recent years, BHOM has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
BHOM acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain perception. The compound binds to these receptors, leading to the activation of a cascade of events that ultimately results in the inhibition of pain signals. BHOM has been found to be highly selective for the mu-opioid receptor, which is the primary target for most opioid analgesics.
Biochemical and Physiological Effects:
BHOM has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, BHOM has been found to produce sedative effects, which could make it useful for the treatment of anxiety and sleep disorders. The compound has also been found to produce respiratory depression, which is a common side effect of opioid analgesics.
実験室実験の利点と制限
One advantage of BHOM is its high potency, which makes it useful for in vitro studies that require a small amount of compound. In addition, the compound has a well-defined mechanism of action, which makes it useful for studying the opioid receptor system. However, one limitation of BHOM is its potential for abuse, which could make it difficult to use in clinical studies.
将来の方向性
There are several future directions for research on BHOM. One area of interest is the development of analogs that exhibit improved selectivity and reduced side effects. Another area of interest is the development of formulations that allow for controlled release of the compound, which could improve its efficacy and reduce its potential for abuse. Finally, there is a need for further studies aimed at understanding the long-term effects of BHOM on the body, particularly with regard to its potential for addiction and tolerance.
合成法
BHOM can be synthesized through a multi-step process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 2,5-dioxabicyclo[2.2.1]heptane-2,6-dione. The final product, BHOM, is obtained through a series of purification steps. The synthesis of BHOM has been optimized to yield a high purity product that can be used for both in vitro and in vivo studies.
科学的研究の応用
BHOM has been the subject of extensive research aimed at understanding its potential as a therapeutic agent. The compound has been found to exhibit potent analgesic properties, making it a promising candidate for the treatment of pain. In addition, BHOM has been shown to have anti-inflammatory properties, which could make it useful for the treatment of conditions such as arthritis.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-19(17-13-16-6-7-18(17)22-16)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-5,12,16-18H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUBDCZZDGRJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCC(=CC4=CC=CC=C4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)



![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)